molecular formula C6H11N3O B6252712 1-(4-amino-1H-pyrazol-1-yl)propan-2-ol CAS No. 1296308-08-1

1-(4-amino-1H-pyrazol-1-yl)propan-2-ol

Cat. No.: B6252712
CAS No.: 1296308-08-1
M. Wt: 141.2
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Description

1-(4-Amino-1H-pyrazol-1-yl)propan-2-ol (CAS: 21805-14-1, molecular formula: C₆H₁₁N₃O) is a pyrazole-derived compound featuring an amino group at the 4-position of the pyrazole ring and a hydroxyl group on the propan-2-ol backbone . Its structure combines a heterocyclic aromatic system with a flexible aliphatic chain, enabling interactions with biological targets such as enzymes or receptors. This compound is synthesized via nucleophilic substitution reactions, often involving pyrazole intermediates and propanol derivatives under controlled conditions .

Properties

CAS No.

1296308-08-1

Molecular Formula

C6H11N3O

Molecular Weight

141.2

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Amino-1H-pyrazol-1-yl)propan-2-ol can be synthesized through several methods. One common approach involves the reaction of 4-amino-1H-pyrazole with epichlorohydrin under basic conditions. The reaction typically proceeds as follows:

    Step 1: Dissolve 4-amino-1H-pyrazole in a suitable solvent such as ethanol.

    Step 2: Add epichlorohydrin dropwise to the solution while maintaining the temperature at around 0-5°C.

    Step 3: Stir the reaction mixture at room temperature for several hours.

    Step 4: Neutralize the reaction mixture with a base such as sodium hydroxide.

    Step 5: Extract the product with an organic solvent like dichloromethane and purify it using column chromatography.

Industrial Production Methods: In an industrial setting, the synthesis of 1-(4-amino-1H-pyrazol-1-yl)propan-2-ol may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems can ensure precise control over temperature, pressure, and reactant concentrations, leading to a more efficient production process.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Amino-1H-pyrazol-1-yl)propan-2-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The amino group can be reduced to form a corresponding amine.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Nucleophiles such as halides or amines can be used in the presence of a base like sodium hydride.

Major Products:

    Oxidation: Formation of 1-(4-amino-1H-pyrazol-1-yl)propan-2-one.

    Reduction: Formation of 1-(4-amino-1H-pyrazol-1-yl)propan-2-amine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(4-Amino-1H-pyrazol-1-yl)propan-2-ol has several applications in scientific research:

    Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory disorders.

    Biological Studies: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Materials Science: It is employed in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which 1-(4-amino-1H-pyrazol-1-yl)propan-2-ol exerts its effects depends on its application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, thereby modulating their activity. The amino and hydroxyl groups allow for hydrogen bonding and electrostatic interactions with target molecules, influencing their function and activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 1-(4-amino-1H-pyrazol-1-yl)propan-2-ol with structurally related pyrazole derivatives, emphasizing their functional groups, biological activities, and synthetic routes:

Compound Name Molecular Formula Key Functional Groups Biological Activities Synthesis Highlights References
1-(4-Amino-1H-pyrazol-1-yl)propan-2-ol C₆H₁₁N₃O 4-Amino-pyrazole, propan-2-ol Limited direct data; inferred potential in receptor binding due to amino and hydroxyl groups. Nucleophilic substitution of pyrazole intermediates with propanol derivatives.
(2R,S)-1-(6-Methoxy-4-(methoxymethyl)-1H-indol-5-yloxy)-3-(2-(2-methoxyphenoxy)ethylamino)propan-2-ol C₂₄H₃₁N₃O₆ Methoxy-indole, ethylamino-propanol Antiarrhythmic, α₁/α₂-adrenoceptor binding, hypotensive, and spasmolytic activities. Multi-step synthesis involving indole intermediates and alkylation reactions.
2-(4-Methyl-1H-pyrazol-1-yl)propanoic acid C₇H₁₀N₂O₂ 4-Methyl-pyrazole, propanoic acid Not explicitly stated; carboxylic acid group suggests potential for solubility enhancement. Column chromatography purification (ethyl acetate/hexane).
1-{3-(4-Chlorophenyl)-5-[4-(propan-2-yl)phenyl]-4,5-dihydro-1H-pyrazol-1-yl}propan-1-one C₂₂H₂₃ClN₂O Chlorophenyl, dihydro-pyrazole, ketone Antitumor, antimicrobial, and antioxidant activities (pyrazoline class properties). Cyclocondensation of chalcone derivatives with hydrazine.
2-Methyl-2-(((3-methyl-1H-pyrazol-4-yl)methyl)amino)propan-1-ol C₈H₁₅N₃O 3-Methyl-pyrazole, methylamino-propanol No direct activity data; structural similarity suggests possible central nervous system applications. Not described in detail; likely involves reductive amination.

Key Structural and Functional Differences

Amino vs.

Hydroxyl vs. Ketone/Carboxylic Acid : The hydroxyl group in propan-2-ol offers polarity for solubility, whereas ketones (e.g., ) or carboxylic acids (e.g., ) may alter metabolic stability or target engagement.

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